Ziprasidone is a psychotropic agent chemically classified as an atypical antipsychotic. [, , ] It is chemically unrelated to phenothiazine or butyrophenone antipsychotic agents. [, ] In scientific research, ziprasidone serves as a valuable tool to investigate the mechanisms of psychosis, explore novel therapeutic targets, and develop new treatment strategies for mental disorders.
Ziprasidone mesylate is derived from ziprasidone, which was first synthesized in 1987 by Pfizer researchers. The compound's classification as an atypical antipsychotic places it within a category of medications that tend to have a lower risk of extrapyramidal side effects compared to typical antipsychotics. Its pharmacological profile includes antagonistic activity at various serotonin and dopamine receptors, contributing to its therapeutic effects.
The synthesis of ziprasidone mesylate involves several steps that can be controlled to yield high-purity products. One notable method is described in United States Patent 5,312,925, which outlines the controlled synthesis of ziprasidone hydrochloride monohydrate. Key steps in the synthesis process include:
The synthesis parameters typically include temperature control, reaction time, and pH adjustments to optimize yield and purity.
The molecular structure of ziprasidone mesylate can be represented by its chemical formula . The structure features:
The three-dimensional conformation of ziprasidone mesylate plays a crucial role in its interaction with biological targets, influencing its pharmacokinetic properties.
Ziprasidone mesylate participates in several chemical reactions relevant to its pharmacological activity:
Ziprasidone mesylate operates through multiple mechanisms:
This multifaceted mechanism allows ziprasidone mesylate to effectively manage symptoms across different psychiatric conditions.
Ziprasidone mesylate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring consistent therapeutic outcomes.
Ziprasidone mesylate has significant applications in clinical settings:
Research continues into optimizing dosing regimens and exploring additional therapeutic indications for ziprasidone mesylate.
Ziprasidone mesylate (C₂₁H₂₁ClN₄OS·CH₄O₃S·3H₂O; molecular weight 563.09 g/mol) is the methanesulfonate salt of the atypical antipsychotic ziprasidone. Its structure comprises a ziprasidone free base cation paired with a mesylate (methanesulfonate) anion, crystallizing as a trihydrate [2] [10]. The free base features an indolin-2-one core substituted with a chlorine atom at position 6 and a 4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)ethyl chain at position 5. The mesylate anion (CH₃SO₃⁻) enhances the compound's aqueous solubility compared to the free base [6] [10].
Key structural elements:
Table 1: Atomic Composition of Ziprasidone Mesylate Trihydrate
Component | Formula | Contribution to Molecular Weight |
---|---|---|
Ziprasidone cation | C₂₁H₂₂ClN₄OS⁺ | 413.94 g/mol |
Mesylate anion | CH₃SO₃⁻ | 95.11 g/mol |
Water of hydration | 3H₂O | 54.05 g/mol |
Total | C₂₂H₃₁ClN₄O₇S₂ | 563.09 g/mol |
Solubility:Ziprasidone mesylate exhibits high aqueous solubility (∼20 mg/mL) due to ionic dissociation and hydrophilic hydration shells. This contrasts sharply with ziprasidone hydrochloride (HCl), which has limited solubility (0.3 µg/mL) [1] [5]. The solubility enhancement is attributed to:
Stability:
Polymorphism:Ziprasidone mesylate exists in crystalline, amorphous, and nanocrystalline forms:
Table 2: Stability of Ziprasidone Mesylate Oral Solutions (2.5 mg/mL)
Storage Condition | Time to ≥10% Degradation | Key Degradation Products |
---|---|---|
Refrigeration (5°C) | >42 days | None detected |
Room temperature (dark) | 14–21 days | Sulfoxides, oxidized indolinone |
Room temperature (light) | 48 hours | Complex polymers (brown residues) |
NMR Spectroscopy (¹H and ¹³C):
FTIR Spectroscopy:
Mass Spectrometry:
Solubility and Bioavailability:Ziprasidone mesylate’s solubility is ∼65,000× higher than ziprasidone HCl (0.3 µg/mL vs. 20 mg/mL), enabling liquid formulations impossible with the HCl salt [1] [5] [9]. This is critical for pediatric or dysphagic patients requiring precise dose titration. The mesylate salt also shows reduced "food effect" – nanocrystalline formulations increase fasted-state bioavailability by 2×, unlike HCl capsules requiring high-fat meals for optimal absorption [5] [9].
Stability and Formulation Flexibility:
Table 3: Ziprasidone Salts: Key Physicochemical Differences
Property | Ziprasidone Mesylate | Ziprasidone Hydrochloride |
---|---|---|
Molecular formula | C₂₂H₃₁ClN₄O₇S₂ | C₂₁H₂₂Cl₂N₄OS |
Aqueous solubility | ∼20 mg/mL | 0.3 µg/mL |
Solid forms | Crystalline, amorphous, nanocrystalline | Crystalline only |
Formulation use | Injectable, oral solutions | Capsules, tablets |
Degradation pathway | Oxidation, hydrolysis | Dehydration, dimerization |
Mechanistic Implications:The mesylate anion’s small size and high charge density facilitate rapid dissociation, enhancing dissolution kinetics. In contrast, HCl forms ion-paired crystals that resist hydration [3] [5]. This underpins the mesylate salt’s dominance in acute settings (e.g., IM injection for agitation) and extemporaneous oral solutions [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7